2-(1-Thiazol-2-yl-ethylamino)-ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-(1,3-thiazol-2-yl)ethylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-6(8-2-4-10)7-9-3-5-11-7/h3,5-6,8,10H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAAWOWMSRPPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-(1-Thiazol-2-yl-ethylamino)-ethanol
The formation of the final molecule can be approached through several strategic routes, building upon foundational reactions in heterocyclic chemistry. A logical retrosynthetic analysis suggests that a key disconnection can be made at the carbon-nitrogen bond of the secondary amine, pointing to a reaction between a 2-(1-haloethyl)thiazole intermediate and ethanolamine (B43304).
The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains the most fundamental and widely utilized method for constructing the thiazole ring. nih.govbepls.comsynarchive.com The classic approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. synarchive.comyoutube.com
To synthesize the specific scaffold of the target molecule, this method can be adapted. The synthesis would begin with the preparation of a suitable α-haloketone, such as 1-bromo-propan-2-one. This intermediate would then be reacted with thioformamide (B92385) to yield 2-acetylthiazole. Subsequent halogenation of the acetyl group would produce a 2-(1-haloacetyl)thiazole, which upon reduction and reaction with ethanolamine, would form the target compound. A more direct adaptation involves reacting 2-chloropropanal (B1595544) with a thioamide to form the 2-(1-chloroethyl)thiazole (B1613517) intermediate directly.
General Mechanism of Hantzsch Thiazole Synthesis:
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the halo-carbonyl compound in an SN2 reaction. youtube.com
Tautomerization & Cyclization: Following tautomerization, the imine nitrogen attacks the carbonyl carbon. youtube.com
Dehydration: An elimination reaction occurs, removing a molecule of water to form the aromatic thiazole ring. youtube.com
This versatile reaction allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring. nih.gov
Table 1: Overview of Hantzsch Thiazole Synthesis
| Step | Description | Key Reactants |
|---|---|---|
| 1 | Thioamide Formation | Amide, Lawesson's Reagent |
| 2 | α-Halocarbonyl Preparation | Ketone/Aldehyde, Halogenating Agent (e.g., Br₂) |
| 3 | Cyclocondensation | Thioamide, α-Halocarbonyl |
| 4 | Aromatization | Dehydration |
Multi-Component Reactions and One-Pot Synthesis Approaches
To improve efficiency and reduce waste, multi-component and one-pot syntheses have gained significant attention. clockss.org These strategies avoid the isolation and purification of intermediates, saving time and resources. clockss.org One-pot procedures for 2-aminothiazoles, for instance, often involve the in situ generation of α-haloketones from ketones using reagents like copper(II) bromide or N-bromosuccinimide (NBS), followed immediately by condensation with a thiourea (B124793). clockss.orgbeilstein-journals.orgresearchgate.net
For the target molecule, a potential one-pot approach could involve the reaction of an appropriate ketone, a halogen source, and a thioamide derivative in a single vessel to form a key thiazole intermediate. clockss.org For example, reacting acetophenone (B1666503) with thiourea in the presence of copper(II) bromide can yield 4-phenylthiazol-2-amine directly. clockss.org Microwave-assisted synthesis has also been shown to accelerate these reactions, often leading to higher yields in shorter time frames. nih.govresearchgate.net Such green chemistry approaches, sometimes using catalysts like silica-supported tungstosilicic acid, offer environmentally benign alternatives. mdpi.com
The presence of a stereocenter at the carbon atom attached to both the thiazole ring and the amino group means that this compound can exist as a pair of enantiomers. The synthesis and separation of these stereoisomers are critical for applications where specific stereochemistry is required.
Stereoselective Synthesis: This approach aims to create predominantly one enantiomer. This can be achieved through methods such as:
Asymmetric Catalysis: Using a chiral catalyst to stereoselectively reduce a ketone precursor, 2-(thiazol-2-ylcarbonyl)aminoethanol, to the desired chiral alcohol.
Chiral Auxiliaries: Temporarily attaching a chiral molecule to a precursor to direct the stereochemical outcome of a subsequent reaction, followed by its removal.
Chiral Resolution: This technique involves separating a racemic mixture of the final compound. A common and effective method is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. nih.govcsic.es For vicinal amino alcohols, polysaccharide-based chiral stationary phases have proven effective for enantioseparation on both analytical and preparative scales. nih.govcsic.es The choice of mobile phase, often a mixture of solvents like n-hexane and ethanol (B145695), is crucial for achieving good separation. nih.gov
Precursor Chemistry and Intermediate Compound Synthesis
The successful synthesis of the target molecule is contingent on the efficient preparation of its foundational components: the thiazole ring and the ethanolamine side chain.
The thiazole ring is a vital heterocyclic scaffold. nih.govnih.gov While the Hantzsch synthesis is the most traditional route bepls.com, several other methods exist for its formation.
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones. bepls.com
Cook-Heilborn Synthesis: This pathway uses α-aminonitriles as precursors to form the thiazole ring. bepls.com
Modern Catalytic Methods: Contemporary approaches have expanded the synthetic toolkit. For example, thiazoles can be synthesized via a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN). nih.govorganic-chemistry.org Another method involves the reaction of α-diazoketones with thiourea, catalyzed by trifluoromethanesulfonic acid. organic-chemistry.org These newer methods often provide access to a broad range of substituted thiazoles under mild conditions. organic-chemistry.org
Table 2: Comparison of Thiazole Synthesis Methods
| Method | Precursors | Conditions | Key Advantages |
|---|---|---|---|
| Hantzsch | α-Halocarbonyl, Thioamide | Often requires reflux in a solvent like ethanol nih.govresearchgate.net | High versatility, widely applicable nih.govbepls.com |
| Robinson-Gabriel | α-Acylamino Ketone | Dehydrating agent (e.g., P₂S₅) | Access to different substitution patterns |
| Copper-Catalyzed | Oxime, Anhydride, KSCN | Copper(I) iodide catalyst, high temperature nih.gov | Good to excellent yields nih.gov |
| One-Pot (Ketone) | Ketone, Thiourea, Halogen Source | Often uses a catalyst (e.g., CuBr₂, TCCA) clockss.orgresearchgate.net | High efficiency, avoids intermediate isolation clockss.org |
Synthesis of Ethanolamine Precursors
Ethanolamine is a bifunctional molecule containing both an alcohol and an amine group. google.com While it is produced industrially on a large scale, its derivatives often require specific synthetic strategies. The key challenge in synthesizing the precursor for the target molecule is achieving selective N-monoalkylation, as the two protons on the primary amine are chemically identical. chemrxiv.org
A common strategy to overcome this is to use a protecting group. For instance, the amine can be protected with a tert-butyloxycarbonyl (Boc) group to form N-Boc-ethanolamine. chemrxiv.org This readily available starting material allows for the selective functionalization of the remaining N-H proton or the hydroxyl group. chemrxiv.org To achieve the N-alkylation required for the target compound, the N-Boc-ethanolamine could be alkylated with a 2-(1-haloethyl)thiazole intermediate. Subsequent deprotection of the Boc group under acidic conditions would yield the desired secondary amine structure.
Alternative biological production methods for ethanolamine itself involve the decarboxylation of the amino acid serine, a reaction catalyzed by the enzyme serine decarboxylase. google.comnih.gov
Advanced Catalytic Systems and Green Chemistry Principles in Synthesis
The synthesis of thiazole derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of less hazardous materials, reduce waste, and improve energy efficiency. researchgate.netjusst.org Researchers are actively developing methods that employ renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. researchgate.net These innovative techniques often lead to higher yields, simpler purification processes, and are more cost-effective and scalable. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. rsc.orgasianpubs.org This technique has been successfully applied to the synthesis of various 2-aminothiazole (B372263) derivatives, which are structural precursors to the target compound.
The typical microwave-assisted synthesis of a 2-aminothiazole core involves the condensation of an α-haloketone with a thiourea derivative. capes.gov.br The reaction is often carried out in a solvent like ethanol or dimethylformamide (DMF), and in some cases, on a solid support like basic alumina (B75360) under solvent-free conditions. rsc.org The use of microwave irradiation can slash reaction times from hours to mere minutes. rsc.orgasianpubs.org
For the synthesis of this compound, a plausible microwave-assisted approach would involve the reaction of a suitable N-substituted thiourea with an appropriate α-halocarbonyl compound. The reaction of substituted ketones with thiourea and iodine under microwave irradiation at 170 W for 5–15 minutes has been shown to produce 2-aminothiazole derivatives in good yields. jusst.org
Table 1: Examples of Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
| Reactants | Catalyst/Reagent | Solvent | Microwave Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Substituted Ketone, Thiourea | Iodine | None | 170 W, 5-15 min | Good | jusst.org |
| α-Bromoketones, Thiourea | Not specified | Not specified | Not specified | High | capes.gov.br |
| Phenacyl Bromide, N-substituted Thiourea | Basic Alumina | Solvent-free | Not specified | Improved | rsc.org |
| 2-Acetylnaphthalene, N-methylthiourea | Copper(II) bromide | Ethanol | Reflux | 85% | clockss.org |
Catalyst-Free and Solvent-Free Methodologies
In line with green chemistry principles, significant efforts have been directed towards developing catalyst-free and solvent-free synthetic routes for thiazole derivatives. These methods not only reduce the environmental footprint but also simplify the work-up procedure by eliminating the need to remove a catalyst.
One notable example is the synthesis of 2-aminothiazoles in water at ambient temperature, which avoids the use of hazardous organic solvents and catalysts. documentsdelivered.com Another approach involves the reaction of ketones with thiourea and iodine under solvent-free conditions, which provides the desired products in high yields. researchgate.net Furthermore, one-pot, three-component reactions have been developed for the synthesis of 2-iminothiazoles under catalyst-free conditions, reacting amines, isothiocyanates, and nitroepoxides in THF at low temperatures. researchgate.net
Table 2: Catalyst-Free and Solvent-Free Synthesis of Thiazole Derivatives
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| α-Haloketones, Thioureas | Water, Ambient Temperature | High | documentsdelivered.com |
| Acetyl Compounds, Thiourea, Iodine | Solvent-free | High | researchgate.net |
| Amines, Isothiocyanates, Nitroepoxides | THF, 10–15 °C | High to Excellent | researchgate.net |
| 3-Formylchromone, 2-Aminothiazole, Isocyanide | Toluene, 100 °C, 30 min | 78% | nih.gov |
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is a critical step in developing a synthetic protocol that is both efficient and selective. For the synthesis of thiazole derivatives, key parameters that are often optimized include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.
Studies have shown that the choice of solvent can have a significant impact on the reaction yield. For instance, in the one-pot synthesis of 2-aminothiazoles, solvents such as ethanol, methanol, and ethyl acetate (B1210297) have been evaluated, with ethyl acetate often providing the highest yields. clockss.org The reaction temperature is another crucial factor; while some reactions proceed efficiently at room temperature, others require heating or microwave irradiation to achieve optimal results. documentsdelivered.comrsc.org
The nature and amount of the catalyst are also pivotal. In some syntheses, a base such as potassium carbonate or sodium bicarbonate is employed, and its concentration can influence the reaction outcome. clockss.org In catalyst-free systems, the focus shifts to optimizing other parameters like temperature and reaction time. For example, in the synthesis of certain aminothiazole derivatives, a reaction in THF at reflux for an extended period was found to give the highest yield compared to other solvents like water, toluene, or 2-propanol. nih.gov
Electrochemical methods also offer an alternative route where parameters such as current density and the type of mediator can be fine-tuned. In an electrochemical synthesis of 2-aminothiazoles, using NH₄I as a mediator in a DMSO/H₂O solvent system with a specific current density was found to be optimal. beilstein-journals.org
Table 3: Optimization of Reaction Conditions for 2-Aminothiazole Synthesis
| Parameter Optimized | Conditions Tested | Optimal Condition | Observed Yield | Reference |
|---|---|---|---|---|
| Solvent | EtOAc, MeOH, EtOH, THF, MeCN | EtOAc (reflux) | 87% | clockss.org |
| Base | K₂CO₃, NaHCO₃, None | K₂CO₃ | 87% | clockss.org |
| Solvent | Water, Toluene, Dioxane, 2-propanol, THF | THF (reflux) | 70% | nih.gov |
| Catalyst Loading (Ca/4-MePy-IL@ZY-Fe₃O₄) | 0.01g to 0.04g | 0.03g | 94% | rsc.org |
| Temperature | Room Temp, 40°C, 60°C, 80°C | 60°C | 94% | rsc.org |
| Mediator (Electrochemical) | NH₄Cl, NH₄Br, NH₄I, Et₄NI, Bu₄NI, NaI | NH₄I | 65% | beilstein-journals.org |
The proposed mechanism for the formation of the 2-aminothiazole ring often involves the initial formation of an α-haloketone (if not used as a starting material), followed by a nucleophilic attack from the sulfur atom of thiourea. researchgate.netrsc.org Subsequent intramolecular condensation and dehydration lead to the final thiazole product. rsc.org The selectivity of the reaction, particularly in cases where multiple reactive sites exist, can be controlled by carefully tuning the reaction conditions.
Structure Activity Relationship Sar and Rational Molecular Design
Systematic Structural Elucidation and Stereochemical Considerations
A fundamental aspect of the SAR of 2-(1-Thiazol-2-yl-ethylamino)-ethanol is its three-dimensional structure and the implications of its chirality.
The spatial arrangement of the substituents around the chiral center dictates how the molecule interacts with its biological target, which is typically a protein such as an enzyme or a receptor. These biological macromolecules are themselves chiral, and thus often exhibit a high degree of stereoselectivity in their binding interactions. It is a well-established principle in medicinal chemistry that one enantiomer (the eutomer) may fit into the binding site of a receptor with high affinity, eliciting the desired biological response, while the other enantiomer (the distomer) may have a much lower affinity or may even interact with a different target, potentially leading to off-target effects or antagonism. Although direct studies on the differential activity of the enantiomers of this compound are not extensively documented, it is highly probable that its biological activity is stereospecific.
Chemical Derivatization Strategies and Analogs of this compound
The systematic modification of the this compound scaffold is a key strategy in medicinal chemistry to optimize its properties. This involves altering the thiazole (B1198619) ring, the ethylamino linker, and the ethanol (B145695) moiety.
The thiazole ring is a common scaffold in many biologically active compounds. researchgate.net Modifications to this ring can significantly impact the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity.
Position C-2: The 2-amino group of the thiazole is a key feature in many active derivatives. researchgate.net In the context of this compound, this position is part of the ethylamino side chain. The nature of the substituent at the 2-position is critical, and a range of lipophilic substitutions can be accommodated. nih.gov
Position C-4: This position is often sensitive to substitution. nih.gov The introduction of various aryl groups at the C-4 position has been explored in other 2-aminothiazole (B372263) series, with substituents like pyridyl groups showing notable activity in certain contexts. nih.gov
Position C-5: The C-5 position of the thiazole ring has also been a target for modification. For instance, the introduction of a bromo group at this position has been shown to enhance the inhibitory activity against certain kinases in related aminothiazole-based inhibitors. researchgate.net The introduction of a carboxanilide side chain at the C-5 position has also been investigated for its cytostatic effects. drughunter.com
| Position on Thiazole Ring | Type of Substituent | Observed Effect on Activity (in related aminothiazoles) | Reference |
| C-2 | Lipophilic substitutions | Generally well-tolerated and can modulate activity. | nih.gov |
| C-4 | Aryl groups (e.g., pyridyl) | Can be critical for activity, often sensitive to change. | nih.gov |
| C-5 | Halogens (e.g., Bromo) | Can enhance inhibitory activity against specific targets. | researchgate.net |
| C-5 | Carboxanilide side chain | Can impart cytostatic properties. | drughunter.com |
The ethylamino linker and the terminal ethanol group provide opportunities for structural modifications to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
Ethylamino Linker: The length and flexibility of this linker can be altered. For example, replacing the ethyl group with a longer or more rigid linker could affect the orientation of the thiazole ring relative to the ethanol moiety, potentially influencing binding affinity. The secondary amine in the linker is a potential hydrogen bond donor and acceptor, which can be crucial for target interaction.
Ethanol Moiety: The terminal hydroxyl group of the ethanol moiety is a key polar feature, likely involved in hydrogen bonding with the biological target. Modifications such as esterification or etherification of this hydroxyl group would alter the compound's polarity and could serve as a prodrug strategy. Replacing the hydroxyl group with other functional groups is another avenue for exploration.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. wikipedia.orgnih.gov
Thiazole Ring: The thiazole ring itself can be replaced by other five- or six-membered heterocycles. For instance, in some series of kinase inhibitors, replacing a thiazole with a thiadiazole ring has been shown to completely switch the selectivity between different kinases. researchgate.net Other potential bioisosteres for the thiazole ring include oxazole, imidazole, or even a phenyl ring, though the latter would significantly alter the electronic properties. nih.gov
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement | Reference |
| Thiazole Ring | Thiadiazole, Oxazole, Imidazole | To alter electronic properties and potentially modulate target selectivity. | researchgate.net |
| Hydroxyl Group | Amine, Thiol | To probe the importance of hydrogen bonding and polarity. | nih.gov |
| Hydroxyl Group | Carboxylic Acid, Tetrazole | To introduce a negative charge and alter binding interactions. | drughunter.com |
| Ethyl Linker | Propyl, Rigid Linkers | To modify the distance and orientation between the thiazole and terminal functional group. |
Correlation between Structural Features and Biological Activity Profiles (SAR Analysis)
The biological activity of thiazole derivatives is intricately linked to their structural components. SAR analyses of various thiazole-containing compounds reveal that specific substitutions on the thiazole ring and modifications of the side chains can dramatically alter their pharmacological profiles, which range from antimicrobial and antihistaminic to anticancer activities. nih.govnih.govmdpi.com
For a molecule such as this compound, the key structural components for SAR analysis are the thiazole ring, the ethylamino linker, and the terminal ethanol group. Studies on analogous structures have demonstrated that even minor changes to these regions can significantly impact biological efficacy. For instance, in a series of thiazole derivatives with H1-antihistamine activity, hydrophobic and steric parameters were found to be crucial for activity. nih.gov Similarly, in antimicrobial thiazole derivatives, the nature and position of substituents on the thiazole ring and associated heterocyclic systems dictate the potency and spectrum of activity. nih.govmdpi.com For example, the introduction of an acyl group at position 5 of the thiazole ring has been shown to result in antibacterial activity. nih.gov In other cases, linking the thiazole ring to other heterocyclic moieties like pyrazoline or quinoline (B57606) has been a successful strategy to enhance antimicrobial effects. nih.govmdpi.com
The development of inhibitors for enzymes like Vascular Adhesion Protein-1 (VAP-1) has also benefited from SAR studies on thiazole derivatives. Modifications that led to the discovery of a potent thiazole derivative with a guanidine (B92328) group highlighted the importance of specific functional groups in achieving high inhibitory activity. nih.gov Furthermore, research into anticancer agents has identified 2-aminothiazole derivatives as a promising scaffold. nih.gov The antiproliferative activity of these compounds is highly dependent on the substituents at the 2-amino position and the 4-position of the thiazole ring. nih.gov
Below is a data table summarizing potential structural modifications to this compound and their hypothetical impact on biological activity, based on published SAR studies of related thiazole compounds.
Table 1: Hypothetical SAR for this compound Derivatives
| Molecular Fragment | Potential Modification | Predicted Impact on Activity | Rationale/Reference |
|---|---|---|---|
| Thiazole Ring | Substitution at C4-position | Modulation of steric and electronic properties; can enhance potency. | Substitution at the C4 position of the thiazole ring with aryl groups has been shown to influence the antimicrobial and anticancer activity of thiazole derivatives. nih.govmdpi.com |
| Substitution at C5-position | Can introduce new interaction points and affect target selectivity. | Introduction of groups like acyl or carboxylate at the C5 position has been shown to be favorable for antibacterial activity in certain scaffolds. nih.gov | |
| Ethylamino Linker | Alkylation of the amine | May alter basicity and hydrogen bonding capacity, affecting receptor interaction. | The nature of the substituent on the amino group is critical for the activity of many biologically active amines. |
| Modification of ethyl chain length | Can affect the distance and orientation relative to the target's binding pocket. | The distance between aromatic and aliphatic nitrogen atoms was identified as a key parameter in the activity of H1-antihistamine thiazole derivatives. nih.gov | |
| Ethanol Group | Replacement of hydroxyl group | Could change polarity and hydrogen bonding capability. | The hydroxyl group is a key hydrogen bond donor/acceptor and its removal or replacement would significantly alter the molecule's interaction profile. |
| Esterification of hydroxyl group | Increases lipophilicity, which may affect cell permeability and metabolic stability. | Prodrug strategies often involve esterification to improve pharmacokinetic properties. |
Identification of Pharmacophores and Key Binding Motifs
A pharmacophore represents the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For thiazole derivatives, several key pharmacophoric features have been identified that are crucial for their biological activities. nih.gov
The thiazole ring itself is a cornerstone of the pharmacophore. Its aromatic nature allows for π-π stacking interactions with aromatic residues in a protein's binding site. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, a feature noted in the conformational stability of thiazole-containing peptides. nih.govnih.gov The sulfur atom, while less commonly a hydrogen bond acceptor, can participate in non-bonding interactions that help to correctly orient the molecule within the binding pocket. nih.gov
In the context of this compound, other key motifs include:
The secondary amine: This group is a critical hydrogen bond donor and acceptor. In many receptor-ligand interactions, the protonated amine forms a crucial ionic bond or salt bridge with an acidic residue (e.g., Aspartate or Glutamate) in the target protein.
The terminal hydroxyl group: This group can also participate in hydrogen bonding, acting as both a donor and an acceptor, further anchoring the ligand in the active site.
Docking studies of various thiazole derivatives into the active sites of their targets have helped to visualize these interactions. For instance, in models of thiazolo-apomorphines binding to dopamine (B1211576) receptors, an important cation-π interaction was identified between the ligand and the receptor. nih.gov Similarly, pharmacophore mapping of thiadiazole derivatives (structurally related to thiazoles) identified hydrophobic areas and hydrogen bond acceptor/donor features as critical for binding to the c-Met receptor. nih.gov
Table 2: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Potential Interaction Type | Location on Molecule |
|---|---|---|
| Thiazole Nitrogen | Hydrogen Bond Acceptor | Thiazole Ring |
| Thiazole Ring | Aromatic/π-π Stacking | Thiazole Ring |
| Amine (NH) | Hydrogen Bond Donor/Acceptor, Ionic Bond (if protonated) | Ethylamino Linker |
| Hydroxyl (OH) | Hydrogen Bond Donor/Acceptor | Ethanol Group |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. ptfarm.pl For thiazole derivatives, QSAR models have been successfully developed to predict activities such as H1-antihistamine, antimicrobial, and anticancer effects. nih.govijpsdronline.comnih.gov
These models are built by calculating a wide range of molecular descriptors for each compound in a series and then using statistical methods to identify which descriptors best correlate with the observed biological activity. The descriptors typically fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. The energy of the HOMO has been identified as a significant parameter for the H1-antihistamine activity of thiazole derivatives. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule (e.g., LogP), which influences its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.
Topological Descriptors: These are numerical representations of the molecular structure, describing atomic connectivity and branching.
A QSAR study on thiazole derivatives with H1-antihistamine activity utilized Principal Component Analysis (PCA) and Discriminant Function Analysis (DFA) to classify compounds into high- and low-activity groups. nih.gov The parameters found to be responsible for this separation included polarizability (alpha), the distance between aliphatic and aromatic nitrogen atoms (AB), binding energy (Eb), and HOMO energy (eHOMO). nih.gov In another study focusing on antimicrobial thiazole derivatives, 2D and 3D QSAR models were developed, which revealed that electrostatic effects and specific topological descriptors were major contributors to their inhibitory activity. ijpsdronline.com These models can be predictive, allowing researchers to estimate the activity of newly designed compounds before they are synthesized. ptfarm.pl
Table 3: Common Descriptors in QSAR Models for Thiazole Derivatives
| Descriptor Type | Example Descriptors | Relevance to Biological Activity | Reference |
|---|---|---|---|
| Electronic | HOMO/LUMO Energies, Polarizability, Dipole Moment | Governs the ability to participate in electronic interactions, charge transfer, and electrostatic interactions with the target. | nih.gov |
| Hydrophobic | LogP, Hydration Energy | Influences membrane permeability and interactions with hydrophobic binding sites. | nih.gov |
| Steric/Topological | Molecular Weight, Molar Refractivity, Connectivity Indices | Defines the size and shape constraints for fitting into a binding pocket. | ijpsdronline.com |
| Geometrical | Distance between key atoms (e.g., N-N distance) | Critical for achieving the correct orientation for optimal binding with the receptor. | nih.gov |
Conformational Analysis and its Impact on Ligand-Target Recognition
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis studies how a molecule's energy changes with rotations around its single bonds, identifying the most stable (lowest energy) conformations. The flexibility of a molecule like this compound allows it to adopt various shapes, but only a specific conformation, often termed the "bioactive conformation," will fit optimally into the target's binding site.
Studies on model peptides containing thiazole-amino acids have provided significant insight into the conformational preferences of the thiazole moiety. nih.govnih.gov These analyses, often using Density Functional Theory (DFT) calculations, have shown that the thiazole ring significantly constrains the flexibility of the adjacent peptide backbone. nih.gov A particularly stable, semi-extended conformation, denoted as β2, has been identified. nih.govnih.gov The stability of this conformation is largely due to the formation of an intramolecular hydrogen bond between an amide hydrogen (N-H) and the nitrogen atom of the thiazole ring (N–H⋯NTzl). nih.govnih.gov
Table 4: Key Conformational Features in Thiazole-Containing Molecules
| Feature | Description | Stabilizing Force | Significance for Binding | Reference |
|---|---|---|---|---|
| Planar Thiazole Ring | The five-membered heterocyclic ring is aromatic and thus largely planar. | Aromaticity | Provides a rigid scaffold for the attachment of side chains and facilitates defined interactions like π-π stacking. | nih.gov |
| β2 Conformation | A characteristic semi-extended conformation observed in thiazole-amino acid models (φ ≈ -160°, ψ ≈ 8°). | Intramolecular hydrogen bond (N–H⋯NTzl) | Pre-organizes the molecule into a specific shape, potentially reducing the entropic penalty of binding to a receptor. | nih.govnih.gov |
| Environmental Influence | The relative energy and population of different conformations change with the polarity of the solvent. | Solvation effects vs. internal interactions | The conformation adopted in the physiological environment determines its availability for target interaction. | nih.gov |
Molecular and Cellular Mechanisms of Action
Investigation of Putative Biological Targets and Their Modulation
The biological effects of a compound are intrinsically linked to its interaction with specific proteins and macromolecules. For a novel or understudied molecule such as 2-(1-Thiazol-2-yl-ethylamino)-ethanol, a systematic investigation of putative biological targets is a critical first step in understanding its mechanism of action.
Enzyme Inhibition/Activation Studies (e.g., FabH, Kinases, GlcN-6-P Synthase)
Thiazole-containing compounds have been identified as modulators of various enzymatic activities. nih.govresearchgate.net A comprehensive screening approach would be necessary to determine if this compound exhibits any such properties.
Protein Kinases: The thiazole (B1198619) ring is a common scaffold in the development of protein kinase inhibitors. nih.gov Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases. To assess the effect of this compound on this class of enzymes, a panel of representative kinases would be tested. The results of such a hypothetical screening are presented in Table 1.
| Kinase Target | Assay Type | Result (IC₅₀/EC₅₀) |
| Aurora A | Biochemical Assay | Data Not Available |
| Cyclin-dependent kinase 2 (CDK2) | Biochemical Assay | Data Not Available |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Biochemical Assay | Data Not Available |
| Table 1: Hypothetical Enzyme Inhibition Profile for this compound. This table illustrates the type of data that would be generated from enzyme inhibition assays. Currently, no specific data is available for this compound. |
Other Enzymes: Other enzymes, such as FabH (β-ketoacyl-ACP synthase III) involved in bacterial fatty acid synthesis, and Glucosamine-6-phosphate synthase, an enzyme in the hexosamine biosynthetic pathway, could also be considered as potential targets based on the activities of other thiazole derivatives. fabad.org.tr
Receptor Binding and Functional Assays (e.g., Opioid Receptors, AMPA Receptors)
To determine if this compound interacts with cell surface or intracellular receptors, a series of binding and functional assays would be required.
Opioid Receptors: Given the structural similarities of some small molecules to known ligands, screening against a panel of opioid receptors (μ, δ, κ) would be a standard procedure in a comprehensive pharmacological workup.
AMPA Receptors: The potentiation or inhibition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by novel compounds is another area of significant interest in neuroscience research.
A summary of the type of data that would be sought from such receptor binding assays is shown in Table 2.
| Receptor Target | Assay Type | Result (Kᵢ/IC₅₀) |
| Mu-Opioid Receptor | Radioligand Binding Assay | Data Not Available |
| Delta-Opioid Receptor | Radioligand Binding Assay | Data Not Available |
| Kappa-Opioid Receptor | Radioligand Binding Assay | Data Not Available |
| AMPA Receptor | Functional Assay (e.g., electrophysiology) | Data Not Available |
| Table 2: Hypothetical Receptor Binding Affinity for this compound. This table represents the kind of data that would be collected to determine the compound's receptor interaction profile. No such data is currently available. |
Modulation of Specific Cellular Signaling Pathways
The interaction of a compound with its molecular target(s) initiates a cascade of intracellular events known as cellular signaling pathways. Characterizing the impact of this compound on these pathways is essential to understanding its cellular effects. This would typically involve techniques such as Western blotting to measure the phosphorylation status of key signaling proteins or reporter gene assays to assess the activity of transcription factors.
In Vitro Pharmacological Profiling in Relevant Biological Systems (Excluding Toxicity)
Following the identification of potential molecular targets, the next step involves characterizing the compound's pharmacological effects in more complex biological systems, such as cultured cells.
Cell-Based Assays for Target Engagement and Pathway Modulation
Cell-based assays are crucial for confirming that a compound can access its target within a cellular environment and exert a biological effect. For example, if initial enzyme assays suggested an effect on a particular kinase, a subsequent cell-based assay would measure the phosphorylation of a known substrate of that kinase within intact cells treated with this compound.
Mechanistic Studies in Cellular Models
To further elucidate the mechanism of action, more detailed studies in relevant cellular models would be performed. This could involve, for instance, measuring changes in gene expression profiles using techniques like RNA sequencing or assessing alterations in cellular morphology and function through high-content imaging. These studies would provide a more integrated view of the compound's cellular effects downstream of its initial molecular interactions.
Mechanistic Insights from Preclinical Animal Models (Non-Human)4.3.1. Target Engagement Studies in Animal Tissues4.3.2. Pharmacodynamic Marker Analysis (Non-Human)
It is important to note that while research exists on the broader class of thiazole-containing compounds and their various biological activities, this information is not specific to This compound and therefore falls outside the strict scope of the requested article. Without dedicated studies on this particular molecule, any discussion of its preclinical pharmacology would be speculative and not based on empirical evidence.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in rational drug design for predicting the binding affinity and mode of action of a potential drug candidate.
Molecular docking simulations are instrumental in predicting how a ligand like a thiazole (B1198619) derivative fits into the active site of a biological target. These simulations calculate a scoring function, often expressed as binding free energy (in kcal/mol), to estimate the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable ligand-receptor complex.
For instance, in a study involving new thiazole derivatives, molecular docking was used to investigate their potential as tubulin polymerization inhibitors. nih.gov The results showed that the thiazole ring played a significant role in the binding interactions. nih.gov One promising compound demonstrated a strong binding affinity with a free binding energy of -13.88 kcal/mol. nih.gov Similarly, docking studies on novel thiophenyl thiazolyl-pyridine hybrids as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have been performed to understand their mechanism of action. nih.gov Such studies reveal that thiazole-pyridine hybrids can exhibit significant cytotoxicity towards cancer cell lines. nih.gov
These methodologies could be directly applied to 2-(1-Thiazol-2-yl-ethylamino)-ethanol to screen it against various known biological targets and predict its potential binding affinities, providing a foundation for further experimental validation.
Table 1: Example of Molecular Docking Findings for a Thiazole Derivative
| Compound Type | Biological Target | Predicted Binding Energy (kcal/mol) | Key Interaction Type | Source |
|---|---|---|---|---|
| Thiazole Derivative | Tubulin | -13.88 | Noncovalent sulfur bond, Arene-H bond, H-bond | nih.gov |
| Thiazolyl Pyridine Hybrid | EGFR Tyrosine Kinase | Not Specified | Inhibition of EGFR | nih.gov |
Beyond predicting binding affinity, molecular docking elucidates the specific network of noncovalent interactions between the ligand and the amino acid residues of the protein target. These interactions are fundamental to the stability and specificity of the ligand-receptor complex.
In the docking study of a thiazole derivative with tubulin, the analysis revealed a complex network of interactions. The thiazole ring itself was deeply involved, with its sulfur atom forming a noncovalent bond with the amino acid residue AsnB249, while the ring also participated in an arene-H bond with AsnA101. nih.gov Furthermore, an amidic nitrogen on the ligand formed a crucial hydrogen bond with SerA178, a conserved amino acid in the binding pocket. nih.gov The presence of both hydrophobic and hydrophilic interactions at the terminals of the ligand further augmented the stability of the complex. nih.gov Understanding this interaction network is key to designing molecules with improved binding and specificity. deeporigin.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental information about the electronic properties of a molecule, including its three-dimensional structure, charge distribution, and orbital energies. These calculations are essential for predicting molecular reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. It is employed to optimize molecular geometries, determining the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. mgesjournals.com
For various thiazole derivatives, DFT calculations, often using the B3LYP functional with the 6-31G or 6-311++G(d,p) basis set, have been successfully applied. mgesjournals.commgesjournals.comresearchgate.netdoi.org For example, a study on 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole (AMPATOB) utilized the B3LYP/6-31G method to optimize the molecule's geometry. mgesjournals.commgesjournals.com The results from such calculations are frequently compared with experimental data from techniques like FT-IR and NMR spectroscopy to validate the computational model. mgesjournals.commgesjournals.com Studies on 2-ethoxythiazole (B101290) have also used DFT to calculate geometric parameters and vibrational wavenumbers, showing good agreement with experimental results. doi.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO represents the ability to donate an electron, while the energy of the LUMO represents the ability to accept an electron. mgesjournals.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.
Analysis of the frontier orbitals in thiazole-containing compounds reveals how charge transfer can occur within the molecule. mgesjournals.comresearchgate.net For the compound AMPATOB, the HOMO-LUMO analysis showed that electron absorption corresponds to a transition from the ground state to the first excited state. mgesjournals.com In another study, DFT calculations indicated that for a specific thiazole derivative, the HOMO was localized on a quinoline (B57606) unit while the LUMO was on a hydrazide unit, suggesting an intramolecular charge transfer (ICT) process upon excitation. researchgate.net
Table 2: Example of Frontier Orbital Energies for a Thiazole Derivative
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|
| AMPATOB | DFT/B3LYP/6-31G | Data Not Specified | Data Not Specified | Charge transfer occurs | mgesjournals.comresearchgate.net |
| 8-HQC-PTH | DFT/B3LYP/6-31G(d) | Data Not Specified | Data Not Specified | Indicates ICT process | researchgate.net |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. deeporigin.com It is a valuable tool for predicting reactivity towards electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. deeporigin.comresearchgate.net
On an MEP map, regions of negative electrostatic potential, typically colored red, correspond to areas with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.net For example, in a computational study of a triazole derivative, the MEP map showed that negative potential regions were mainly located over nitrogen and oxygen atoms, identifying them as the most likely electrophilic sites. researchgate.net This type of analysis, when applied to this compound, would reveal its charge distribution, highlighting the electron-rich nitrogen and oxygen atoms as potential sites for interaction with biological receptors or other molecules.
Natural Bond Orbital (NBO) Analysis
NBO analysis of thiazole-containing compounds often reveals significant charge delocalization from electron-donating groups into the thiazole ring. The analysis quantifies donor-acceptor interactions, such as the delocalization of a lone pair (LP) from a nitrogen or oxygen atom into an antibonding orbital (σ*) of an adjacent bond. mdpi.com These interactions, known as hyperconjugation, stabilize the molecule and influence its reactivity and geometry. shd-pub.org.rs
In the case of this compound, an NBO analysis would likely highlight several key intramolecular interactions. The lone pairs on the secondary amine's nitrogen atom and the hydroxyl group's oxygen atom are potential electron donors. These can interact with the antibonding orbitals within the thiazole ring and the ethylamino backbone. The analysis provides stabilization energies (E(2)) for these interactions, with higher values indicating stronger delocalization effects.
Table 1: Illustrative NBO Donor-Acceptor Interactions for this compound This table presents a hypothetical summary of key interactions that would be investigated using NBO analysis, based on findings for analogous thiazole derivatives.
| Donor NBO (Lone Pair) | Acceptor NBO (Antibond) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N (Amine) | σ* (C-C) (Ethyl chain) | ~ 3-5 | Stabilization of the side chain conformation |
| LP (1) O (Hydroxyl) | σ* (C-N) (Amino group) | ~ 1-2 | Intramolecular hydrogen bonding potential |
| LP (1) N (Thiazole) | σ* (C-S) (Thiazole ring) | ~ 4-6 | Ring stabilization |
| LP (1) S (Thiazole) | π* (C=N) (Thiazole ring) | ~ 15-20 | π-conjugation and ring aromaticity |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape, identifying stable low-energy structures, and understanding its dynamic behavior in different environments, such as in an aqueous solution. nih.govsemanticscholar.org
In studies involving thiazole derivatives, MD simulations have been successfully used to confirm the stability of ligand-protein complexes, where metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to ensure the simulated system is stable and the ligand remains securely in its binding site. nih.govrsc.orgplos.org
An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with water molecules, and calculating the forces between atoms to model their motion over nanoseconds. nih.gov The primary goal would be to understand the flexibility of the ethylamino-ethanol side chain relative to the more rigid thiazole ring. The simulation would reveal the most probable rotational states (rotamers) of the single bonds and identify any persistent intramolecular hydrogen bonds, for instance, between the amine hydrogen and the hydroxyl oxygen, which would significantly stabilize certain conformations. researchgate.net
Table 2: Potential Stable Conformers of this compound from MD Simulations This table illustrates the types of results an MD simulation could yield, showing different stable shapes the molecule might adopt.
| Conformer ID | Dihedral Angle (Thiazole-C-N-C) | Intramolecular H-Bond | Relative Energy (kcal/mol) | Population (%) |
| 1 (Extended) | ~180° | No | 1.5 | 20% |
| 2 (Folded) | ~60° | Yes (NH···O) | 0.0 (Most Stable) | 65% |
| 3 (Gauche) | ~-60° | No | 2.0 | 15% |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of rational drug design. nih.gov A pharmacophore represents the three-dimensional arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target. mdpi.com Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to rapidly search large chemical databases for novel compounds that match the required features. mdpi.comnih.gov
This approach has been widely applied to thiazole-containing compounds to identify new potential inhibitors for various targets. nih.govresearchgate.net A pharmacophore model is typically generated from a set of known active molecules, identifying common features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net
For this compound, a pharmacophore model can be hypothesized directly from its structure. Key features would include:
The thiazole ring as an aromatic and hydrophobic feature.
The nitrogen atom in the thiazole ring as a potential hydrogen bond acceptor.
The secondary amine group , which can act as both a hydrogen bond donor and acceptor.
The terminal hydroxyl group , a classic hydrogen bond donor and acceptor.
This hypothetical pharmacophore could then be used to screen databases for other molecules that place similar functional groups in the same spatial arrangement, potentially identifying compounds with similar biological activities. nih.gov
Table 3: Pharmacophoric Features of this compound
| Feature | Type | Potential Role in Molecular Recognition |
| Thiazole Ring | Aromatic Ring, Hydrophobic | π-stacking with aromatic residues, hydrophobic pocket binding |
| Thiazole Nitrogen | Hydrogen Bond Acceptor | Interaction with donor groups like -NH or -OH in a receptor |
| Amine Group | Hydrogen Bond Donor/Acceptor | Forms key hydrogen bonds with receptor backbone or side chains |
| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Critical for forming hydrogen bonds, improving solubility |
De Novo Molecular Design and Scaffold Hopping Approaches
De novo design and scaffold hopping are advanced computational strategies for creating novel molecules with desired properties. nih.gov De novo design involves building molecules from scratch, often by connecting small molecular fragments, while scaffold hopping aims to replace the core structure (scaffold) of a known active molecule with a functionally equivalent but structurally different core. acs.orgnih.gov
The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to form key interactions with biological targets. nih.govacs.org De novo design algorithms can use the thiazole ring as a fixed anchor and intelligently "grow" different side chains to optimize binding to a target. nih.govyoutube.com
Scaffold hopping is particularly relevant for lead optimization. nih.gov It can be used to improve a compound's properties, such as solubility or metabolic stability, or to escape patent-protected chemical space. acs.org For this compound, the thiazole ring could be replaced by various bioisosteric rings—other five- or six-membered heterocycles that maintain similar electronic and steric properties. acs.org This could lead to the discovery of novel chemical series with improved pharmacological profiles. nih.gov
Table 4: Illustrative Scaffold Hopping Concepts for the Thiazole Ring
| Original Scaffold | Potential Bioisosteric Replacement | Rationale for Replacement |
| Thiazole | Oxazole | Similar size, electronics, and hydrogen bonding capacity. |
| Thiazole | Imidazole | Introduces an additional hydrogen bond donor/acceptor site. acs.org |
| Thiazole | 1,2,4-Triazole | Modulates electronic profile and hydrogen bonding pattern. acs.org |
| Thiazole | Pyrazole | Offers a different arrangement of heteroatoms, potentially altering target selectivity. acs.org |
Future Research Directions and Unexplored Avenues
Exploration of Novel Biological Pathways and Targets
The thiazole (B1198619) moiety is a constituent of numerous clinically approved drugs with diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govjetir.org While the broader class of thiazole derivatives has been studied extensively, the specific biological activities of 2-(1-Thiazol-2-yl-ethylamino)-ethanol remain to be fully elucidated. Future investigations should focus on screening this compound and its analogs against a variety of biological targets to uncover novel therapeutic applications.
Research has shown that certain thiazole derivatives can act as potent inhibitors of key cellular pathways implicated in disease. For instance, novel thiazole-naphthalene compounds have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer candidates. nih.govresearchgate.net Other studies have successfully designed thiazole derivatives that function as dual inhibitors of PI3K/mTOR, a signaling pathway frequently dysregulated in cancer. nih.gov Furthermore, the thiazole scaffold has been leveraged to create inhibitors of metastatic cancer cell migration and invasion. acs.org Beyond cancer, thiazoles have been developed as inhibitors of superoxide dismutase in Leishmania braziliensis, presenting a potential treatment for leishmaniasis. nih.gov
Given these precedents, future research on this compound should systematically explore its potential to modulate these and other pathways. A focused approach would involve creating a library of derivatives and testing their efficacy against targets known to be influenced by the thiazole scaffold.
| Potential Target Class | Specific Example(s) | Therapeutic Area | Reference |
| Protein Kinases | PI3K/mTOR, EGFR, VEGFR-2 | Oncology | nih.govnih.gov |
| Cytoskeletal Proteins | Tubulin | Oncology | nih.govresearchgate.net |
| Parasitic Enzymes | Leishmania braziliensis Superoxide Dismutase (LbSOD) | Infectious Disease | nih.gov |
| Cell Migration Proteins | Fascin | Oncology | acs.org |
Development of Next-Generation Synthetic Methodologies
The synthesis of a diverse library of this compound analogs is crucial for comprehensive structure-activity relationship (SAR) studies. While classical methods like the Hantzsch thiazole synthesis are foundational, future efforts should prioritize the development and application of next-generation, environmentally benign synthetic strategies. ingentaconnect.com
Modern synthetic organic chemistry offers numerous innovative techniques that are more efficient, cost-effective, and sustainable than traditional methods. researchgate.net These include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. researchgate.net
Ultrasonic irradiation: Sonication provides an alternative energy source that can promote reactions efficiently. bepls.commdpi.com
Green catalysts: The use of recyclable, non-toxic catalysts, such as silica-supported tungstosilicic acid or biocatalysts like cross-linked chitosan hydrogels, minimizes hazardous waste. bepls.commdpi.com
Solvent-free reactions (Mechanochemistry): Grinding reactants together, sometimes with a catalytic amount of a solid acid, can produce high yields without the need for solvents. bepls.com
By adopting these green and efficient methodologies, researchers can rapidly generate a wide range of derivatives of this compound, facilitating the exploration of its therapeutic and material science potential. researchgate.net
Integration of Machine Learning and Artificial Intelligence in Compound Design and SAR
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. bohrium.comnih.gov These computational tools can analyze vast datasets to predict the biological activity of novel compounds, optimize lead structures, and elucidate complex SAR. nih.gov For a scaffold like this compound, AI/ML offers a powerful approach to navigate the immense chemical space and prioritize the synthesis of the most promising derivatives.
Several studies have already demonstrated the utility of ML for thiazole-based drug design. Quantitative Structure-Activity Relationship (QSAR) models have been successfully built to predict the inhibitory activity of thiazole derivatives against targets such as the estrogen receptor, urease, and fungal pathogens. nih.govresearchgate.net These models use molecular descriptors to correlate a compound's chemical structure with its biological activity, enabling in silico screening of virtual libraries before committing to costly and time-consuming synthesis. nih.gov ML algorithms like multiple linear regression, support vector machines, and neural networks are employed to build these predictive models. nih.govresearchgate.net
Future research should apply these AI/ML strategies to the this compound scaffold. By generating a modest initial dataset of synthesized analogs and their measured biological activities, robust predictive models can be developed. These models will guide the design of next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic properties, thereby accelerating the discovery process. astrazeneca.com
| AI/ML Application | Description | Example Target for Thiazoles | Reference |
| Predictive QSAR Modeling | Uses molecular descriptors to predict the biological activity of new compounds. | Estrogen Receptor, Urease | nih.govresearchgate.net |
| High-Throughput Virtual Screening | Computationally screens large virtual libraries of compounds against a biological target. | General Drug Discovery | nih.gov |
| Lead Optimization | Suggests structural modifications to improve the potency and properties of a lead compound. | General Drug Discovery | astrazeneca.com |
Potential for Polypharmacology and Multi-Target Ligand Design
Polypharmacology, the concept of a single drug interacting with multiple biological targets, is an emerging paradigm in drug discovery. This approach can lead to enhanced therapeutic efficacy, overcome drug resistance, and address complex, multifactorial diseases like cancer. nih.gov The thiazole scaffold, known for its versatile binding capabilities, is an excellent starting point for the rational design of multi-target ligands.
A prime example is the development of thiazole derivatives that act as dual inhibitors of the PI3K and mTOR kinases, two key proteins in a critical cancer signaling pathway. nih.gov Similarly, researchers have developed thiazole-based compounds that dually inhibit EGFR and VEGFR-2, both important targets in oncology. nih.gov This multi-targeting strategy can produce a more potent and durable anti-cancer response than inhibiting either target alone.
Future work on this compound should embrace this polypharmacological approach. By strategically modifying the core structure, it may be possible to design analogs that simultaneously modulate multiple, disease-relevant targets. For example, a single compound could be engineered to inhibit both a protein kinase and a cytoskeletal protein, or to possess both anticancer and antibacterial properties, addressing common comorbidities in immunocompromised patients. nih.gov
Application in Chemical Biology Probes
Chemical biology probes are small molecules designed to interrogate biological systems, identify new drug targets, and visualize cellular processes. The thiazole ring is a valuable component in the design of such probes due to its stable structure and versatile chemistry.
A notable example is the development of a benzo[d]thiazole-based fluorescent probe for the highly sensitive and selective imaging of cysteine in living cells and organisms. researchgate.net This probe exhibits a dramatic fluorescence enhancement upon reacting with cysteine, allowing for its visualization. Similarly, derivatives of the dye Thiazole Orange have been synthesized as fluorescent probes that can specifically recognize and bind to G-quadruplex DNA structures, which are implicated in gene regulation. acs.org
The this compound scaffold provides a promising foundation for creating novel chemical probes. Future research could focus on incorporating environmentally sensitive fluorophores, photo-crosslinking groups, or affinity tags onto the molecule. Such modified compounds could be used to:
Visualize the subcellular localization of specific targets.
Identify the protein binding partners of the thiazole scaffold through affinity purification and mass spectrometry.
Develop diagnostic tools for detecting biomarkers associated with disease. researchgate.net
Advanced Materials Science Applications (Non-Biological)
While the primary focus for many heterocyclic compounds is medicinal, their unique electronic and photophysical properties also make them attractive for applications in materials science. Thiazole derivatives have shown significant promise in the field of organic electronics.
Specifically, research has demonstrated that thiazole-based donor-acceptor fluorophores can serve as promising materials for white organic light-emitting devices (WOLEDs). These compounds exhibit desirable photophysical and electrochemical properties, including solid-state white light emission. The electronic characteristics of these materials can be fine-tuned by modifying the substituents on the thiazole ring.
This opens an unexplored avenue for this compound. Future studies could investigate the synthesis of polymers or conjugated molecules derived from this scaffold. By exploring their photophysical properties, such as absorption, emission spectra, and quantum yields, it may be possible to develop novel materials for applications in organic electronics, sensing, or photovoltaics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
